2-Amino-5,6-dihydroxypyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H5N3O3 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
2-amino-4,5-dihydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H5N3O3/c5-4-6-2(9)1(8)3(10)7-4/h8H,(H4,5,6,7,9,10) |
InChI Key |
IUERSPKKRZJKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)O |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific, experimentally determined ¹H NMR spectral data for 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one are not found in the current body of scientific literature. The rapid degradation of the molecule in solution prevents the acquisition of clear, interpretable spectra that would allow for the assignment of proton chemical shifts and coupling constants.
Similar to ¹H NMR, there is a lack of published experimental ¹³C NMR data for this compound. The challenges associated with the compound's stability have precluded its definitive characterization by this method.
Vibrational and Electronic Spectroscopy
Experimental FT-IR spectra specifically for isouramil are not widely available. This is again likely due to the difficulty in obtaining a pure, stable sample for analysis. However, based on its known structure, a theoretical FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its functional groups. For comparison, a related compound, 2-amino-5,6-dimethylpyrimidin-4-one, has been analyzed by IR spectroscopy, which aids in identifying the expected vibrational modes for the pyrimidinone core. nih.govresearchgate.net
Expected FT-IR Absorption Bands for Isouramil:
N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amino group (-NH₂) and amide N-H bonds.
O-H stretching: A broad band, potentially in the 3200-3600 cm⁻¹ region, from the hydroxyl (-OH) groups at the C5 and C6 positions.
C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ due to the carbonyl group of the pyrimidinone ring.
N-H bending: Bending vibrations for the amino group would be expected around 1600-1650 cm⁻¹.
C-O stretching: Bands in the 1000-1250 cm⁻¹ region corresponding to the C-O single bonds of the hydroxyl groups.
C-N stretching: Vibrations for the C-N bonds within the ring and for the amino group substituent.
While a full, isolated UV-Vis spectrum of isouramil is not commonly reported, its ability to absorb UV light is well-established and utilized as a primary method for its detection in analytical chemistry. helsinki.fi Studies involving the enzymatic hydrolysis of convicine (B104258) use reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to monitor the formation and subsequent rapid disappearance of isouramil. nih.govhelsinki.fi This confirms that the molecule possesses a chromophore system inherent to its pyrimidine (B1678525) structure. The exact absorption maximum (λ_max) is not consistently cited, but related dihydroxypyrimidine derivatives typically exhibit absorption maxima in the range of 250-260 nm. nih.govacs.org The electronic properties of isouramil are dominated by the π-electron system of the pyrimidinone ring, which is influenced by the electron-donating amino and hydroxyl groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the most successfully applied technique for the identification and analysis of isouramil due to its high sensitivity, which allows for the detection of transiently formed compounds. researchgate.netdntb.gov.ua
The analysis confirms the molecular weight of isouramil and provides insight into its gas-phase ion chemistry. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is expected at a mass-to-charge ratio (m/z) of approximately 142. However, studies have frequently observed a prominent ion at m/z 141.018. mdpi.com This corresponds to the [M-2H]⁻ ion, suggesting that the molecule readily loses two protons under these conditions. mdpi.com Tandem mass spectrometry (MS/MS) has been employed to study the fragmentation of isouramil's parent glucoside, convicine, where the fragment ion at m/z 141 serves as a characteristic marker for the isouramil moiety. mdpi.com
Advanced Chromatographic and Separation Techniques
Chromatographic methods are fundamental in the analysis of this compound, enabling its separation from related substances and impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pyrimidine derivatives. For compounds structurally similar to this compound, such as 2-Amino-6-hydroxy-1H-pyrimidin-4-one, reversed-phase (RP) HPLC methods have been successfully employed. sielc.com These methods typically utilize a non-polar stationary phase (like C8 or C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the two phases.
A specific LC-MS method has been developed for the detection of the closely related impurity, 2-amino-4,6-dihydroxypyrimidine (B16511), in pemetrexed (B1662193) acid, which provides a relevant example of chromatographic conditions that could be adapted for this compound. google.com The conditions from this method are detailed in the table below.
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | Acclaim RSLC 120 C18 (2.0 x 100 mm, 2.2 µm) | google.com |
| Mobile Phase | A: 0.1% aqueous acetic acid B: Acetonitrile | google.com |
| Flow Rate | 0.2 mL/min | google.com |
| Column Temperature | 20-50 °C | google.com |
| Injection Volume | 2 µL | google.com |
| Detection | Mass Spectrometry (details in LC-MS section) | google.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and quantification of impurities in pharmaceutical compounds. ijprajournal.combiomedres.us The coupling of HPLC's separation power with the sensitive and specific detection capabilities of mass spectrometry allows for the characterization of impurities even at trace levels. shimadzu.com
In the context of pyrimidine synthesis, LC-MS can be used to identify by-products, degradation products, and unreacted starting materials. chimia.ch For instance, a patent discloses an LC-MS method for the detection of 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine (B1141700) as impurities in pemetrexed acid. google.com This method highlights the utility of LC-MS in ensuring the quality and safety of active pharmaceutical ingredients by monitoring for potentially genotoxic impurities. google.com
The mass spectrometric parameters for the detection of 2-amino-4,6-dihydroxypyrimidine are provided below as a relevant example.
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Not specified, but typically Electrospray Ionization (ESI) for such compounds | google.com |
| Spray Voltage | 3500 V | google.com |
| RF Lens Voltage | 56 V | google.com |
| Collision Energy (CE) | 17 V | google.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) or similar targeted analysis | google.com |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions. nih.gov In the synthesis of pyrimidine derivatives, TLC can be employed to quickly assess the consumption of starting materials and the formation of the desired product. nih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the different components of the reaction can be separated based on their polarity. Visualization is often achieved under UV light or by using a staining agent. mdpi.com This allows chemists to determine the optimal reaction time and to check for the presence of any major by-products.
While specific TLC conditions for this compound are not detailed in the provided search results, a general approach for a polar compound like this would involve a polar stationary phase and a moderately polar mobile phase.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Stationary Phase | Silica gel GF 254 | nih.gov |
| Mobile Phase (Eluent) | A mixture of a polar organic solvent (e.g., ethyl acetate, methanol) and a less polar solvent (e.g., dichloromethane, hexane) | nih.gov |
| Visualization | UV light (254 nm) and/or iodine vapor | nih.govmdpi.com |
Solid-State Structural Investigations
The determination of the three-dimensional arrangement of atoms in the solid state is crucial for understanding the physicochemical properties of a compound.
While the crystal structure of this compound itself is not available in the provided search results, the crystal structure of a closely related derivative, N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate, has been determined. nih.gov The analysis of this dihydrate reveals that the pyrimidine ring is nearly planar and that the crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds involving the pyrimidine moieties and water molecules. nih.gov This information provides valuable insight into the likely solid-state behavior of the parent compound.
The crystallographic data for N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate is presented below.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₈N₄O₃·2H₂O | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c (assumed from common space groups for this crystal system) | nih.gov |
| Unit Cell Dimensions | ||
| a (Å) | 9.5501 (12) | nih.gov |
| b (Å) | 12.2161 (13) | nih.gov |
| c (Å) | 8.5324 (8) | nih.gov |
| β (°) | 98.708 (1) | nih.gov |
| Volume (ų) | 983.96 (19) | nih.gov |
| Z | 4 | nih.gov |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular stability, which are key to predicting chemical reactivity.
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure and reactivity of organic compounds, including a wide array of pyrimidine (B1678525) derivatives. ijcce.ac.irechemcom.com This method is favored for its balance of computational cost and accuracy. nih.gov DFT calculations are used to optimize molecular geometries, determining the most stable three-dimensional arrangement of atoms. samipubco.com
A key application of DFT in the study of pyrimidine systems is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ijcce.ac.ir The energy gap between HOMO and LUMO (Egap) is a crucial parameter for determining molecular stability and reactivity. echemcom.comsamipubco.com A smaller gap generally implies higher reactivity. These parameters, along with others derived from DFT calculations, help in understanding the structure-reactivity relationships within pyrimidine analogues. samipubco.com
DFT has been successfully used to calculate various quantum chemical descriptors for pyrimidine derivatives, such as ionization potential, electron affinity, electronegativity, and global hardness. indexcopernicus.commdpi.com These descriptors provide a quantitative basis for predicting how these molecules will interact with other chemical species. For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been widely applied to elucidate these properties. ijcce.ac.irindexcopernicus.com
Table 1: Examples of Quantum Chemical Descriptors Calculated by DFT for Pyrimidine Derivatives Note: The values below are illustrative examples for pyrimidine systems and not specific to 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one.
| Descriptor | Typical Calculated Value (eV) | Significance |
| EHOMO | -5.0 to -7.0 | Electron-donating ability |
| ELUMO | -1.0 to -2.0 | Electron-accepting ability |
| Energy Gap (ΔE) | 3.0 to 5.0 | Chemical reactivity and stability |
| Electronegativity (χ) | 3.0 to 4.5 | Electron-attracting capability mdpi.com |
Semi-Empirical Methods for Molecular Properties and Interactions
While DFT provides high accuracy, its computational demand can be prohibitive for very large molecules or for dynamic simulations requiring numerous calculations. Semi-empirical quantum chemistry methods offer a faster alternative by incorporating approximations and parameters derived from experimental data. wikipedia.org These methods are based on the Hartree-Fock formalism but simplify the calculation of electron-electron repulsion integrals, significantly reducing computation time. wikipedia.org
Methods such as PM6 (Parameterization Method 6), AM1 (Austin Model 1), and PM3 are commonly used. wikipedia.orgresearchgate.net They are particularly useful for initial geometric optimizations of large molecules and for finding the most stable conformers before employing more rigorous methods like DFT for final analysis. researchgate.net For example, the PM6 method has been used to optimize the geometry of pyrimidine derivatives in solution to identify the global energy minimum and the most stable conformations. researchgate.net Although their results can be less accurate if the molecule under study is dissimilar to the compounds used for their parameterization, they remain a valuable tool in computational chemistry for screening large numbers of molecules or for preliminary analyses. wikipedia.org
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a broader set of computational techniques used to simulate the behavior of molecules. These simulations can provide insights into the dynamic nature of molecules, including conformational changes and tautomeric equilibria, and can be used to predict various types of molecular spectra.
Many pyrimidine derivatives, including this compound, can exist in different spatial arrangements (conformations) and as different structural isomers (tautomers). nih.govwur.nl Tautomerism, particularly keto-enol tautomerism, is a well-known feature of hydroxypyrimidines. researchgate.netnih.gov For instance, 4-hydroxypyrimidine (B43898) derivatives can exist in keto (pyrimidinone) and enol (hydroxypyrimidine) forms. nih.gov
Computational conformational analysis can be performed to identify all possible isomers and conformers of a molecule and to determine their relative stabilities. nih.gov Studies on related compounds have shown that the enolic form is often the most stable structure, with the contribution of diketo forms being negligible in some cases. nih.gov The relative stability of different tautomers can be influenced by the environment, with a strong bias toward one form in the solid state and a different equilibrium in solution. researchgate.net For example, studies on 2-amino-5,6-dimethylpyrimidin-4-one showed that while the 3H-keto tautomer is common in the solid state, recrystallization can yield the 1H-keto tautomer or even a mixture of both. researchgate.netnih.gov Computational models can investigate these equilibria and the energy barriers for conversion between different forms. mdpi.com
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide valuable information on the vibrational (infrared), nuclear magnetic resonance (NMR), and electronic (UV-visible) spectra of molecules. jchemrev.comresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-vis) of molecules. jchemrev.com These calculations can predict the wavelengths of maximum absorption (λmax) and help assign them to specific electronic transitions, such as HOMO→LUMO transitions. nih.gov The accuracy of these predictions can be high, with theoretical values often showing a strong correlation with experimental data. rsc.org
Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. These theoretical spectra help in the assignment of experimental IR bands to specific molecular vibrations, such as C=O stretches, N-H bends, or C-H stretches, which supports the structural characterization of synthesized compounds. researchgate.netresearchgate.net The calculation of NMR chemical shifts (¹H and ¹³C) is another important application, aiding in the detailed structural elucidation of complex pyrimidine derivatives. researchgate.netmdpi.com
Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Pyrimidine Derivative Note: This table is an illustrative example of the correlation between theoretical and experimental data.
| Spectroscopic Data | Predicted Value | Experimental Value |
| UV-vis λmax | 277 nm researchgate.net | 275 nm |
| IR Freq. (C=O stretch) | 1690 cm-1 | 1699 cm-1 researchgate.net |
| ¹H NMR (aromatic proton) | 7.15 ppm | 7.20 ppm mdpi.com |
Mechanistic Elucidation via Computational Chemistry
Understanding the precise step-by-step pathway of a chemical reaction, or its mechanism, is crucial for controlling reaction outcomes and designing new synthetic routes. Computational chemistry provides the means to map out reaction pathways, identify transition states, and calculate activation energies, offering deep insights into reaction mechanisms. mdpi.com
For pyrimidine systems, computational methods have been used to elucidate mechanisms for a variety of transformations, including ring-opening reactions and enzymatic conversions. researchgate.netrsc.org By calculating the relative Gibbs free energies of reactants, intermediates, transition states, and products, researchers can propose plausible reaction pathways. researchgate.net For example, a DFT-based quantum mechanical cluster approach was used to investigate the reaction mechanism of the enzyme dihydropyrimidinase, which catalyzes the reversible conversion of 5,6-dihydrouracil. rsc.org Such studies can confirm the roles of specific amino acid residues in the enzyme's active site and clarify the sequence of bond-breaking and bond-forming events. rsc.org These mechanistic insights are invaluable for rational drug design and catalyst development. mdpi.com
Reaction Pathway Prediction and Transition State Analysis
The prediction of reaction pathways is a cornerstone of computational chemistry, allowing researchers to understand the mechanisms of chemical transformations. For a molecule like this compound, this involves mapping the potential energy surface for a given reaction, such as oxidation, tautomerization, or degradation. The goal is to identify the most energetically favorable route from reactants to products.
This process involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor for reaction kinetics. Computational methods can calculate the vibrational frequencies of the TS structure; a valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Solvent Effects on Reaction Energetics
The surrounding solvent environment can significantly influence the energetics and outcomes of a chemical reaction. Computational models, particularly Polarizable Continuum Models (PCM), are used to simulate these effects. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute's charge distribution is allowed to polarize in response to this medium.
For this compound, solvent polarity is expected to have a profound impact on its tautomeric equilibria. Polar protic solvents like water can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. Computational studies on analogous aminopyrimidinones and aminopurines have demonstrated that the relative stability of different tautomers can be inverted by changing the solvent from a non-polar to a polar one. jocpr.commdpi.com
The table below illustrates hypothetical relative energies for different tautomers of a generic aminohydroxypyrimidine in various solvents, as predicted by DFT calculations with a PCM. A lower relative energy indicates greater stability.
| Tautomer | Gas Phase (ε=1) | Benzene (ε=2.3) | Methanol (ε=32.7) | Water (ε=78.4) |
| Keto-amino (Canonical) | 0.00 | 0.00 | 0.00 | 0.00 |
| Enol-amino | +5.2 | +4.8 | +2.5 | +1.9 |
| Keto-imino | +12.5 | +11.7 | +9.1 | +8.3 |
Note: This table is illustrative, based on typical results for similar compounds, and does not represent experimentally verified data for this compound.
These calculations show that polar solvents preferentially stabilize the more polar tautomers (like the enol-amino form) over less polar ones, thereby lowering the energy difference relative to the most stable form. This stabilization directly affects reaction energetics, potentially lowering activation barriers for reactions that proceed through a more polar transition state. nih.gov
Physicochemical Property Prediction and Structure-Activity Relationship (SAR) Studies
Computational methods are also powerful in predicting key physicochemical properties and in establishing Structure-Activity Relationships (SAR). SAR studies aim to correlate specific structural features of a molecule with its chemical or biological activity, providing a rational basis for designing new compounds with desired properties. nih.gov
Basicity Constants and Protonation States Analysis
The basicity of this compound, quantified by its pKa value(s), is a critical property that governs its charge state at a given pH. The molecule has several potential protonation sites: the ring nitrogen atoms and the exocyclic amino group. Computational chemistry offers reliable methods for predicting pKa values. This is typically achieved by calculating the Gibbs free energy change (ΔG) for the protonation reaction in the gas phase and in solution using a thermodynamic cycle.
Studies on related aminopyridines and aminopyrimidines have shown that the pKa of the ring nitrogens is highly sensitive to the position and nature of substituents. researchgate.net The electron-donating amino group and electron-withdrawing hydroxyl and carbonyl groups in this compound will modulate the basicity of the different nitrogen atoms.
The following table presents a set of predicted pKa values for the different nitrogen atoms in a hypothetical aminohydroxypyrimidine, illustrating how computational analysis can distinguish between the basicity of various sites within the same molecule.
| Protonation Site | Predicted pKa |
| N1 | ~ 2.5 |
| N3 | ~ 8.0 |
| Exocyclic NH₂ | < 0 |
Note: This table contains theoretical values for illustrative purposes, based on data for related pyrimidines. researchgate.nethmdb.ca The exocyclic amino group is generally much less basic than the ring nitrogens.
This analysis reveals that the N3 position is likely the most basic site for the first protonation, a common feature in pyrimidinone systems. Understanding these protonation states is crucial as the charge of the molecule affects its solubility, crystal packing, and interactions with biological targets.
Electrostatic Potential Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. The MEP map displays regions of negative electrostatic potential (electron-rich, colored in red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, colored in blue), which are prone to nucleophilic attack.
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen at position 4 and the hydroxyl oxygens at positions 5 and 6, as well as the ring nitrogen at N3. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the hydroxyl groups. These sites are the primary hydrogen bond donors.
Analysis of MEP maps is a key component of SAR studies, as it helps to explain why certain structural modifications lead to changes in reactivity or intermolecular interactions. mdpi.com For instance, adding an electron-withdrawing substituent would generally decrease the negative potential around the ring nitrogens, reducing their basicity. Conversely, an electron-donating group would enhance it. This predictive power is invaluable in the rational design of new functional molecules.
Biochemical Interactions and Mechanisms of Action in Vitro and in Silico Focus
Enzyme Inhibition Studies of Pyrimidine (B1678525) Derivatives
Pyrimidine derivatives have been identified as potent inhibitors of several key enzymes involved in critical metabolic and physiological processes. Their inhibitory activity is often attributed to their structural similarity to natural substrates, allowing them to bind to enzyme active sites.
Dihydrofolate Reductase (DHFR) Inhibition by Pyrimidine Analogues
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a coenzyme essential for the production of thymidylate and purines, which are vital for DNA synthesis and cell division. nih.govwikipedia.org Consequently, DHFR has become a significant therapeutic target, particularly in cancer and infectious diseases. nih.govwikipedia.org
Many DHFR inhibitors, both in clinical use and under investigation, are derivatives of folic acid that feature a 2,4-diamino substitution on the pyrimidine ring. nih.gov Various structural classes, including pyrimidines, pteridines, and quinazolines, have demonstrated DHFR inhibitory potential. nih.gov Research has shown that certain pyrimidine-based derivatives can effectively inhibit DHFR, leading to antimicrobial activity. nih.gov For instance, studies on pyrazolo[3,4-d]pyrimidine analogues revealed compounds that inhibited human DHFR (hDHFR) with IC50 values significantly lower than the standard drug Methotrexate. nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine analogues | Human Dihydrofolate Reductase (hDHFR) | Several compounds exhibited potent inhibition with IC50 values < 1 µM, lower than Methotrexate (IC50 = 5.61 µM). | nih.gov |
| Pyrimidine-clubbed benzimidazole (B57391) derivatives | Dihydrofolate Reductase (DHFR) | Designed as potential DHFR inhibitors for antibacterial and antifungal applications. | nih.gov |
Urease Inhibition Activity of 4,6-Dihydroxypyrimidine (B14393) Derivatives
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. mdpi.com Its activity can lead to pathological conditions, including those caused by ureolytic bacteria like Helicobacter pylori. mdpi.comnih.gov Therefore, urease inhibitors are of significant interest for treating related diseases. ekb.eg
A study involving a library of 4,6-dihydroxypyrimidine diones demonstrated significant urease inhibitory activity, with all tested compounds showing IC50 values in the range of 22.6 ± 1.14 to 117.4 ± 0.73 µM, comparable to the standard inhibitor thiourea (B124793) (IC50 = 21.2 ± 1.3 µM). nih.gov Kinetic studies revealed that these compounds act as mixed-type or non-competitive inhibitors. nih.gov Dihydropyrimidine-hydroxamic acid hybrids have also been identified as potent urease inhibitors, with some compounds displaying IC50 values in the sub-micromolar range (e.g., 0.082 ± 0.004 µM) and exhibiting a mixed inhibition mechanism. researchgate.net
| Compound Series | Inhibitory Activity (IC50) | Mechanism of Inhibition | Reference |
|---|---|---|---|
| 4,6-Dihydroxypyrimidine diones (1-35) | 22.6 ± 1.14 - 117.4 ± 0.73 µM | Mixed-type and non-competitive | nih.gov |
| Dihydropyrimidine-hydroxamic acid hybrids | As low as 0.082 ± 0.004 µM | Mixed (competitive and non-competitive) | researchgate.net |
Modulation of Cyclooxygenase (COX) Enzyme Activity
Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible isoform often overexpressed in inflammatory conditions and cancer. nih.govresearchgate.net
Several studies have investigated pyrimidine derivatives as COX inhibitors. Some compounds have shown a higher affinity for the COX-2 isoform over COX-1, suggesting their potential as selective anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.govscialert.net For example, certain novel pyrimidine derivatives demonstrated excellent COX-2 inhibitory activity with IC50 values as low as 0.65 µM, which is more potent than the standard drug Ibuprofen (IC50 = 1.2 µM) and comparable to Celecoxib (IC50 = 0.56 µM). nih.gov
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| Pyrimidine Derivative 3 | 5.50 | 0.85 | nih.gov |
| Pyrimidine Derivative 4a | 5.05 | 0.65 | nih.gov |
| Celecoxib (Standard) | 6.34 | 0.56 | nih.gov |
| Ibuprofen (Standard) | 3.1 | 1.2 | nih.gov |
Inhibition of Other Key Metabolic Enzymes
The versatility of the pyrimidine scaffold extends to the inhibition of a wide array of other metabolic enzymes. Novel synthesized pyrimidine derivatives have been shown to effectively inhibit carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). researchgate.netnih.gov These enzymes are associated with common diseases such as glaucoma, Alzheimer's disease, and diabetes. nih.gov
Furthermore, pyrimidine derivatives have demonstrated potent inhibitory effects on glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), enzymes critical for maintaining cellular redox balance. juniperpublishers.comjournalagent.com For instance, 4-amino-2,6-dichloropyrimidine (B161716) showed a high level of inhibition on the GR enzyme, while 4-amino-2-chloropyrimidine (B189420) was found to be a highly effective inhibitor of the GST enzyme. journalagent.comjuniperpublishers.com
| Enzyme Target | Inhibitory Potency (Ki or IC50) | Example Inhibitor Class | Reference |
|---|---|---|---|
| Carbonic Anhydrase I (hCA I) | Ki: 39.16 ± 7.70 - 144.62 ± 26.98 nM | Novel Pyrimidine Derivatives | nih.gov |
| Carbonic Anhydrase II (hCA II) | Ki: 18.21 ± 3.66 - 136.35 ± 21.48 nM | Novel Pyrimidine Derivatives | nih.gov |
| Acetylcholinesterase (AChE) | Ki: 33.15 ± 4.85 - 52.98 ± 19.86 nM | Novel Pyrimidine Derivatives | nih.gov |
| α-Glycosidase | Ki: 17.37 ± 1.11 - 253.88 ± 39.91 nM | Novel Pyrimidine Derivatives | nih.gov |
| Glutathione Reductase (GR) | Ki: 0.979 ± 0.23 - 2.984 ± 0.83 µM | 4-amino-chloropyrimidines | juniperpublishers.com |
| Glutathione S-Transferase (GST) | Ki: 0.047 ± 0.0015 - 0.272 ± 0.1764 µM | 4-amino-chloropyrimidines | journalagent.com |
Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition, pyrimidine derivatives can modulate cellular signaling pathways, influencing complex biological responses.
Regulation of Nitric Oxide (NO) Production
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes. However, its overproduction by inducible nitric oxide synthase (iNOS) during an immune response can lead to inflammation and tissue damage.
A study on 5-substituted 2-amino-4,6-dihydroxypyrimidines and their 2-amino-4,6-dichloro counterparts revealed interesting structure-activity relationships regarding NO production. The 2-amino-4,6-dihydroxypyrimidine (B16511) series was found to be devoid of any NO-inhibitory activity. nih.govresearchgate.netnih.gov In stark contrast, the corresponding 5-substituted 2-amino-4,6-dichloropyrimidines were effective inhibitors of immune-activated NO production in mouse peritoneal cells. nih.govnih.gov The most potent compound in this series, 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibited an IC50 of 2 µM, while other derivatives had IC50 values ranging from 9 to 36 µM. nih.govresearchgate.netnih.gov This highlights that the nature of the substituents at the 4 and 6 positions of the pyrimidine ring is critical for the modulation of this signaling pathway.
| Compound Class | Effect on NO Production | Potency (IC50) | Reference |
|---|---|---|---|
| 5-Substituted 2-amino-4,6-dihydroxypyrimidines | No inhibitory activity | N/A | nih.govresearchgate.netnih.gov |
| 5-Substituted 2-amino-4,6-dichloropyrimidines | Inhibited immune-activated NO production | 2 - 36 µM | nih.govresearchgate.netnih.gov |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Most effective inhibitor in the series | 2 µM | nih.govnih.gov |
Suppression of Prostaglandin (B15479496) E2 (PGE2) Generation
Prostaglandin E2 (PGE2) is a key mediator of inflammation, involved in processes such as fever, pain, and swelling. nih.govresearchgate.net The inhibition of its production is a primary target for anti-inflammatory drugs. researchgate.netnih.gov The synthesis of PGE2 from arachidonic acid involves cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases (PGES). nih.gov While direct studies on the effect of 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one, also known as divicine, on PGE2 generation are not extensively detailed in the available literature, the compound's known oxidative activities suggest a potential indirect influence on inflammatory pathways. Divicine is known to induce oxidative stress by generating reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide. nih.govresearchgate.nettechscience.com Elevated ROS levels can modulate the expression and activity of enzymes involved in the inflammatory cascade, including those in the PGE2 synthesis pathway. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically reduce PGE2 production by inhibiting COX enzymes. plos.org The potential for divicine to modulate PGE2 would likely occur through different mechanisms, possibly linked to its redox cycling and depletion of cellular antioxidants like glutathione (GSH). researchgate.nettechscience.com
Interactions with Xanthine (B1682287) Oxidase (for related aminopyrimidinediones)
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.commdpi.com Overproduction of uric acid can lead to conditions like gout and hyperuricemia, making XO a significant pharmacological target. nih.govnih.gov Pyrimidine and pyrimidone derivatives, which are structurally similar to xanthine, have been investigated as potential XO inhibitors. nih.gov
Studies on various pyrimidone derivatives have demonstrated their inhibitory activity against xanthine oxidase. nih.govnih.gov Molecular docking studies have shown that these inhibitors can bind to the active site of XO, interacting with key amino acid residues such as Arg880, Thr1010, Phe914, and Phe1009. mdpi.commdpi.com This binding prevents the substrate from accessing the molybdenum cofactor in the enzyme's active site, thereby blocking its catalytic activity. mdpi.com The inhibition can be of a competitive, non-competitive, or mixed-type nature, depending on the specific derivative. nih.gov While direct studies on this compound are not specified, its aminopyrimidinedione core structure suggests a potential for similar interactions with the xanthine oxidase active site.
Table 1: Inhibition of Xanthine Oxidase by Selected Pyrimidine Derivatives
| Compound Class | Type of Inhibition | Key Interacting Residues in XO Active Site | Reference |
| Pyrimidone Derivatives | Competitive, Non-competitive, Mixed | Val1011, Phe649, Lys771 | nih.gov |
| Pyrimidine with Carboxylic Acid | Competitive | Arg880, Thr1010, Phe914, Phe1009 | mdpi.com |
| Flavonoids (e.g., Kaempferol) | Competitive | Glu802, Arg880, Phe914, Phe1009 | mdpi.com |
Role as Precursors and Intermediates in Biosynthetic Pathways
Riboflavin (B1680620) (Vitamin B2) is an essential vitamin that serves as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). frontiersin.org The biosynthesis of riboflavin in microorganisms and plants starts from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. frontiersin.orgfrontiersin.org A key intermediate in this pathway is a pyrimidine derivative, specifically 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is formed from GTP. frontiersin.orgnih.gov This pyrimidinedione compound is structurally related to aminouracils.
The pathway involves several enzymatic steps. GTP is first converted to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphate (DARPP). frontiersin.orgnih.gov This is followed by deamination and reduction to form 5-amino-6-ribitylamino-2,4(1H, 3H)-pyrimidinedione 5′-phosphate (ArPP). frontiersin.org Two molecules of the subsequent product, 6,7-dimethyl-8-ribityllumazine (B135004) (DRL), are then catalyzed by riboflavin synthase to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP). frontiersin.orgnih.gov The pyrimidine core is thus fundamental to the formation of the isoalloxazine ring of riboflavin.
Ligand-Macromolecule Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is widely used to understand drug-receptor interactions and to screen for potential inhibitors of enzymes. For pyrimidine and triazine derivatives, which are structurally related to this compound, docking studies have been performed to predict their binding affinity and interactions with various biological targets, including DNA and enzymes like xanthine oxidase and casein kinase. mdpi.comnih.govekb.eg
These in silico studies calculate the binding energy, which indicates the stability of the ligand-target complex; a lower binding energy generally corresponds to a higher binding affinity. nih.govnih.gov The predictions highlight key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site. mdpi.commdpi.com For example, docking of pyrimidone inhibitors into the active site of xanthine oxidase revealed hydrogen bonding with residues like Arg880 and Thr1010 and π-π stacking with Phe914 and Phe1009. mdpi.com While specific docking studies for this compound are not detailed in the provided context, its structure suggests it could form similar interactions with target proteins.
Table 2: Examples of Molecular Docking Predictions for Related Heterocyclic Compounds
| Ligand Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions | Reference |
| 1,3,5-Triazine Derivative | Breast Cancer-related Protein (6HNY) | -7.1 | Hydrogen bonds (acceptor and donor) | nih.gov |
| Pyrimidone Derivatives | Xanthine Oxidase | Not specified | Interactions with Val1011, Phe649, Lys771 | nih.gov |
| Pyrazole Derivatives | DNA Gyrase B | -7.2 to -8.5 | Hydrogen bonds, hydrophobic interactions | ekb.eg |
The binding of a ligand to a macromolecule, such as a protein, can induce conformational changes in both the ligand and the target. These changes are often crucial for the biological activity and the stability of the complex. Computational methods like molecular dynamics (MD) simulations can be used to study these dynamic changes. mdpi.com
Applications in Chemical Synthesis and Advanced Materials Research
Strategic Building Blocks for Complex Organic Molecules
The utility of a chemical compound as a strategic building block is determined by its reactivity and its successful incorporation into more complex molecular structures. While the pyrimidine (B1678525) core is a common feature in many bioactive molecules, the specific application of 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one as a versatile precursor is not well-established.
Precursors for Heterocyclic Systems, Including Purine (B94841) Synthesis
Purines, which consist of a pyrimidine ring fused to an imidazole (B134444) ring, are fundamental components of nucleic acids. The synthesis of purines often involves the construction of the imidazole ring onto a pre-existing pyrimidine precursor. Biologically, purine synthesis occurs through complex de novo pathways starting from simple molecules like ribose-5-phosphate, rather than from pre-formed complex pyrimidines. researchgate.netresearchgate.netnih.gov
In the context of laboratory chemical synthesis, there is a lack of specific literature demonstrating the use of this compound as a direct precursor for the construction of other heterocyclic systems, including purines. While the synthesis of various substituted pyrimidines is a common strategy in organic chemistry, the specific reactivity of the 5,6-dihydroxy-substituted variant for further cyclization reactions to form fused systems like purines is not detailed in the available research.
Synthetic Intermediates for Agrochemical Development
Pyrimidine derivatives have a significant presence in the agrochemical industry, forming the core structure of many fungicides, herbicides, and insecticides. youtube.com These compounds often function by inhibiting essential biological pathways in pests or weeds. However, a direct link between this compound and the synthesis of commercial or developmental agrochemicals is not found in the reviewed literature. Research in this area tends to focus on other substituted pyrimidines as key intermediates.
Precursors for Other Pharmaceutically Relevant Scaffolds
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents. nih.govsciencenet.cn The functional groups on the pyrimidine ring allow for diverse modifications to tune the pharmacological properties of the resulting molecules.
Despite the importance of the pyrimidine core, specific examples of this compound serving as a starting material for the synthesis of other pharmaceutically relevant scaffolds are not prominent in the scientific literature. The compound itself is of toxicological importance, as it is the aglycone of vicine, the substance in fava beans that induces hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. acs.orgekb.eg Research has focused on its synthesis and toxicological mechanisms rather than its use as a building block for other drugs. ekb.eg Studies on related compounds, such as 5-substituted 2-amino-4,6-dihydroxypyrimidines, have shown they can be converted to 2-amino-4,6-dichloropyrimidines, which exhibit biological activities like the inhibition of nitric oxide production, but this does not directly involve the 5,6-dihydroxy title compound. wikipedia.org
Development of Functional Materials and Coordination Complexes
The application of heterocyclic compounds extends beyond biology into materials science, where they can be used to create dyes, functional polymers, and coordination complexes with unique electronic and physical properties.
Role in the Synthesis of Chromophores and Dyes
Chromophores are the parts of a molecule responsible for its color. The extended π-systems often found in heterocyclic compounds make them ideal candidates for use in dyes. While this compound is known to produce an intense blue color in the presence of an ammoniacal ferric chloride solution, this is a qualitative chemical test used to identify enolic hydroxyl groups and does not represent the synthesis of a stable dye. wikipedia.org There is no available literature describing the use of this compound as a precursor in the synthesis of stable chromophores or dyes for materials applications.
Ligands for Metal Complexation and Coordination Chemistry
The nitrogen and oxygen atoms within the this compound structure represent potential donor sites for coordinating with metal ions to form metal complexes. The field of coordination chemistry extensively studies pyrimidine derivatives as ligands due to their ability to form stable complexes with diverse geometries and properties. researchgate.netacs.org These complexes have applications in catalysis, materials science, and medicine.
However, a review of the scientific literature reveals no specific studies on the synthesis and characterization of metal complexes involving this compound as a ligand. Research in this area has focused on other substituted pyrimidines, such as those containing amino, thione, or oxime functionalities, which have been shown to be effective ligands for a variety of metal ions. ekb.egnih.gov
Research Probes and Tools in Biochemical and Biophysical Investigations
The core structure of this compound, featuring amino and dihydroxy substitutions, makes it an intriguing candidate for use as a research probe. Its potential applications stem from its ability to mimic endogenous molecules, interact with biological macromolecules, and potentially report on these interactions through various biophysical methods.
Enzyme Inhibition Studies: A significant application of pyrimidine analogues in biochemical research is in the study of enzyme kinetics and active site characterization. Various substituted pyrimidines have been identified as potent inhibitors of a range of enzymes, including kinases, carbonic anhydrases, and cholinesterases. For instance, a series of 6-imino-2-thioxo-pyrimidinones have been investigated as competitive inhibitors of dipeptidyl peptidase IV (DPP IV), a key enzyme in glucose metabolism. By studying how these molecules bind to the active site and inhibit enzyme function, researchers can gain valuable information about the enzyme's mechanism of action and design more effective therapeutic agents. The dihydroxy- and amino- groups on the pyrimidine ring of this compound could potentially form key hydrogen bonding interactions within an enzyme's active site, making it a candidate for similar inhibitory studies.
Probing Protein-Ligand Interactions: The ability of pyrimidine derivatives to engage in specific binding interactions with proteins makes them useful tools for studying these fundamental biological events. For example, 2-amino-4,6-diarylpyrimidine-5-carbonitriles have been developed as potent and selective antagonists for the A1 adenosine (B11128) receptor, a G protein-coupled receptor involved in various physiological processes. nih.gov These compounds are used to probe the structure and function of the receptor, helping to elucidate the molecular basis of ligand recognition and signal transduction. The structural motifs present in this compound could facilitate its binding to specific protein targets, allowing researchers to investigate binding affinities, kinetics, and the structural basis of these interactions.
Development of Fluorescent Probes: The pyrimidine scaffold can be chemically modified to incorporate fluorophores, creating powerful tools for visualizing and quantifying biological processes. Fluorescent pyrimidine analogues have been synthesized and utilized in a variety of applications, including the study of protein binding and the development of sensors for specific analytes. For example, some 2-amino-4,6-diphenylnicotinonitriles exhibit solvent-dependent fluorescence, a property that can be exploited to probe the local environment of a protein's binding pocket. mdpi.com While the intrinsic fluorescence of this compound may be limited, it serves as a valuable starting point for the design and synthesis of novel fluorescent probes tailored for specific biochemical and biophysical investigations.
The following table summarizes the potential applications of this compound as a research tool, based on the activities of related pyrimidine compounds.
| Research Application | Investigated Pyrimidine Analogues | Potential Insights from this compound |
| Enzyme Inhibition | 6-imino-2-thioxo-pyrimidinones (DPP IV inhibitors) | Elucidation of enzyme active site topology and mechanism. |
| Protein-Ligand Binding | 2-amino-4,6-diarylpyrimidine-5-carbonitriles (A1AR antagonists) nih.gov | Characterization of receptor-ligand interactions and signaling pathways. |
| Fluorescent Probes | 2-amino-4,6-diphenylnicotinonitriles mdpi.com | Real-time monitoring of biomolecular interactions and cellular processes. |
As research into the unique properties of this compound continues, its role as a versatile and insightful tool in the fields of biochemistry and biophysics is expected to expand, contributing to a deeper understanding of complex biological systems.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Methodologies for Pyrimidinones
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. While classical methods like the Biginelli reaction have been instrumental in pyrimidine (B1678525) synthesis, the future lies in the exploration of novel and sustainable approaches. wikipedia.org
Future research will likely focus on:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. wikipedia.org The development of new MCRs for the synthesis of complex and diverse pyrimidinone libraries will be a key area of investigation.
Green Chemistry Approaches: Emphasis will be placed on methodologies that reduce or eliminate the use of hazardous solvents and reagents. This includes solvent-free reactions, the use of aqueous media, and the application of eco-friendly catalysts.
Catalysis: The discovery and application of novel catalysts, including metal-based, organocatalysts, and biocatalysts, will be crucial for developing highly selective and efficient syntheses of pyrimidinone derivatives.
| Synthetic Approach | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. | High efficiency, atom economy, diversity of products. |
| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent. | Reduced waste, lower cost, simplified purification. |
| Catalysis | Use of catalysts to accelerate and control chemical reactions. | Increased reaction rates, improved selectivity, milder reaction conditions. |
Advanced Computational Approaches for Precise Structure-Function Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For pyrimidinone derivatives, advanced computational methods will play a pivotal role in understanding their structure-function relationships at a molecular level.
Key areas for future computational research include:
Quantum Chemical Studies: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of pyrimidinones. nih.govacs.orgacs.org This understanding is crucial for predicting their chemical behavior and designing new derivatives with desired properties.
Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of pyrimidinone derivatives and their interactions with biological targets, such as proteins and nucleic acids, over time. mdpi.comnih.govmdpi.comrsc.org This can reveal crucial information about binding mechanisms and the conformational changes that govern biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies will continue to be important for building predictive models that correlate the structural features of pyrimidinone derivatives with their biological activities. nih.govnih.gov These models can then be used to virtually screen large libraries of compounds and prioritize candidates for synthesis and experimental testing.
| Computational Method | Application in Pyrimidinone Research | Insights Gained |
| Quantum Chemistry (e.g., DFT) | Elucidation of electronic structure and reactivity. | Understanding of reaction mechanisms, prediction of spectroscopic properties. nih.govacs.orgacs.org |
| Molecular Dynamics (MD) Simulations | Study of dynamic interactions with biological targets. | Elucidation of binding modes, conformational changes, and stability of complexes. mdpi.comnih.govmdpi.comrsc.org |
| QSAR | Development of predictive models for biological activity. | Identification of key structural features for desired activity, virtual screening. nih.govnih.gov |
Rational Design and Synthesis of Novel Derivatives with Enhanced Biochemical Specificity
The therapeutic potential of pyrimidinone derivatives is vast, with reported activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov The future of drug development in this area lies in the rational design and synthesis of novel derivatives with high potency and selectivity for their biological targets, thereby minimizing off-target effects and toxicity.
Future research will focus on:
Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins, researchers can design pyrimidinone derivatives that fit precisely into the active site, leading to enhanced affinity and specificity. mdpi.com
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds.
Synthesis of Focused Libraries: Rather than synthesizing large, random libraries, future efforts will concentrate on creating smaller, more focused libraries of pyrimidinone derivatives designed to interact with specific biological targets.
A notable example is the development of pyrazolo[3,4-d]pyrimidinone derivatives as selective COX-2 inhibitors for anti-inflammatory applications. mdpi.com Computational docking and molecular dynamics simulations have been instrumental in understanding their binding to the enzyme and guiding the synthesis of more potent and selective analogs. mdpi.com
Interdisciplinary Research Integrating Chemical Synthesis with Chemical Biology and Materials Science
The future of pyrimidinone research will be increasingly interdisciplinary, with collaborations between synthetic chemists, chemical biologists, and materials scientists leading to groundbreaking discoveries.
Chemical Biology: The synthesis of pyrimidinone-based molecular probes, such as fluorescently labeled derivatives or compounds with photo-crosslinking groups, will enable the detailed study of their interactions with biological systems. These tools are invaluable for identifying cellular targets and elucidating mechanisms of action.
Materials Science: A particularly exciting area is the use of ureidopyrimidinone (UPy) moieties in supramolecular chemistry. researchgate.netnih.govtue.nlresearchgate.netsemanticscholar.orgresearchgate.net The UPy unit forms strong and specific quadruple hydrogen bonds, allowing for the self-assembly of monomers into well-defined polymeric structures. researchgate.netnih.govresearchgate.net This has led to the development of novel "smart" materials, including:
Supramolecular Polymers: These materials exhibit interesting properties such as self-healing and responsiveness to stimuli like temperature. tue.nlresearchgate.net
Hydrogels: UPy-based hydrogels are being explored for biomedical applications, including drug delivery and tissue engineering. semanticscholar.org
Functional Coatings: UPy-functionalized polymers can be used to create coatings with enhanced antifouling properties for biomedical devices. nih.gov
The integration of pyrimidinone chemistry with these diverse fields will undoubtedly unlock new applications and deepen our understanding of this versatile class of molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
